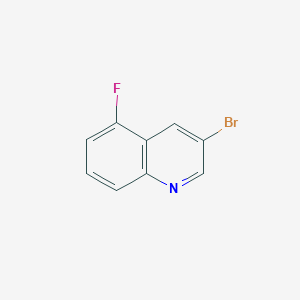

3-溴-5-氟喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-5-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 . It is a solid substance at room temperature .

Molecular Structure Analysis

The linear formula of 3-Bromo-5-fluoroquinoline is C9H5BrFN . This indicates that the compound consists of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 nitrogen atom.Physical And Chemical Properties Analysis

3-Bromo-5-fluoroquinoline is a solid at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .科学研究应用

合成进展

3-溴-5-氟喹啉一直是复杂有机化合物合成中的一个研究课题。一种合成 3-溴喹啉(包括 3-溴-5-氟喹啉)的著名方法依赖于 α-卤代酮的弗里德兰德反应。这种由有机硅烷促进的方法允许在适合平行合成的条件下开发 3-氟-、3-氯-和 3-溴喹啉,展示了该化合物在有机合成和药物开发中的多功能性 (S. Ryabukhin 等人,2011)。

抗癌研究

3-溴-5-氟喹啉也是合成具有潜在抗癌特性的新化合物的关键中间体。一项研究重点关注开发含有 2-氧代喹啉结构的二乙基((2-氧代-1,2-二氢喹啉-3-基)(芳基氨基)甲基)膦酸酯衍生物。针对各种癌细胞系评估这些化合物,显示出中等到高水平的抗肿瘤活性,表明 3-溴-5-氟喹啉衍生物在癌症治疗中的潜力 (Yilin Fang 等人,2016)。

癌症成像的放射性示踪剂开发

该分子已用于合成标记有溴-76 的高亲和力 sigma2 受体配体。这些配体专用于正电子发射断层扫描 (PET) 成像,在识别增殖性肿瘤细胞方面显示出前景,为癌症诊断和肿瘤生物学研究提供了一种潜在工具 (D. Rowland 等人,2006)。

合成化学应用

在合成化学中,3-溴-5-氟喹啉用作各种功能化反应的前体,从而开发出具有潜在生物活性的化合物。例如,应用于 2-溴-3-氟喹啉的金属化和功能化序列展示了该化合物在生成不同化学结构中的效用,进一步强调了其在药物发现和开发中的重要性 (L. Ondi 等人,2005)。

作用机制

Target of Action

3-Bromo-5-fluoroquinoline is a derivative of quinoline, a class of compounds known for their antibacterial properties . The primary targets of quinolines are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial agents .

Mode of Action

Quinolines typically work by inhibiting the aforementioned enzymes, preventing the supercoiling of bacterial dna and thus halting replication

Biochemical Pathways

By inhibiting dna gyrase and topoisomerase iv, quinolines disrupt the dna replication process in bacteria . This disruption can lead to cell death, effectively combating bacterial infections .

Pharmacokinetics

Quinolones, in general, are known for their favorable pharmacokinetic profiles . They achieve high serum concentrations and have low minimum inhibitory concentrations, making them suitable for treating systemic infections . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-5-fluoroquinoline would need to be studied to determine its specific pharmacokinetic profile.

Result of Action

The result of 3-Bromo-5-fluoroquinoline’s action would likely be the inhibition of bacterial growth due to the disruption of DNA replication . This could lead to the death of bacterial cells and the resolution of bacterial infections . .

属性

IUPAC Name |

3-bromo-5-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVCOZUPDLYPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Br)C(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoroquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2758273.png)

![3,3-Difluoro-N-[(2-methoxyphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2758274.png)

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758276.png)